3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid
Description
3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core (a benzene ring fused to a thiophene ring). Key substituents include:
- Chlorine at position 3 (electron-withdrawing).
- Methoxy (-OCH₃) at position 4 (electron-donating).
- Carboxylic acid (-COOH) at position 2 (acidic, polar functional group).
Its synthesis typically involves halogenation, methoxylation, and carboxylation of the benzothiophene scaffold.
Properties
IUPAC Name |
3-chloro-4-methoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c1-14-5-3-2-4-6-7(5)8(11)9(15-6)10(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYWDBMLTONEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
Reaction Overview
A palladium-catalyzed approach enables the synthesis of benzothiophene-3-carboxylic esters, which can be hydrolyzed to the target carboxylic acid. The method, adapted from recent advancements in carbonylative cyclization, involves three key steps:
Experimental Procedure
Starting Material : 2-(Methylthio)-4-methoxyphenylacetylene
Catalyst System : PdI₂ (5 mol%) with KI (5 equiv) as a promoter.
Conditions :
- Solvent: Methanol or ionic liquids (e.g., BmimBF₄).
- Pressure: 40 atm CO/air (4:1 ratio).
- Temperature: 80–100°C.
- Time: 15–36 hours.
Yield : 68% for the ester intermediate, with >95% conversion.
Table 1: Optimization of Palladium-Catalyzed Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% PdI₂ | Maximizes turnover |
| KI Concentration | 5 equiv | Enhances cyclization |
| Solvent | BmimBF₄/MeOH | Improves recyclability |
| Temperature | 100°C | Accelerates reaction |
Hydrolysis to Carboxylic Acid
The ester intermediate is treated with 2M NaOH in ethanol/water (1:1) at 60°C for 6 hours, achieving quantitative conversion to the carboxylic acid.
Friedel-Crafts Acylation and Subsequent Functionalization
Benzothiophene Core Construction
Step 1 : Friedel-Crafts acylation of 4-methoxythiophenol with propargyl bromide forms a thioether intermediate.
Step 2 : Cyclization using AlCl₃ in dichloromethane yields 4-methoxy-1-benzothiophene.
Chlorination and Carboxylation
Chlorination :
- Reagent : N-Chlorosuccinimide (NCS) in acetonitrile.
- Conditions : 0°C to room temperature, 12 hours.
- Regioselectivity : The methoxy group directs electrophilic substitution to position 3.
Carboxylation :
- Reagent : CO₂ under high pressure (50 atm).
- Catalyst : CuI/1,10-phenanthroline.
- Yield : 45–50% after hydrolysis.
Table 2: Chlorination Efficiency with Different Reagents
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NCS | Acetonitrile | 0°C → RT | 78 |
| Cl₂ | DCM | −10°C | 65 |
| SO₂Cl₂ | Toluene | 40°C | 58 |
Cyclization of Thiophenol Derivatives
Thiophenol-Alkyne Coupling
A thiophenol derivative (4-methoxy-2-mercaptophenylacetylene) undergoes Sonogashira coupling with a chloro-substituted alkyne. Cyclization via AuCl₃ catalysis forms the benzothiophene skeleton.
Oxidative Carboxylation
Oxidizing Agent : KMnO₄ in acidic conditions (H₂SO₄).
Yield : 60–65%, with over-oxidation as a side reaction (managed via controlled addition).
Halogenation Strategies Post-Cyclization
Directed Ortho-Metalation
Step 1 : Protection of the carboxylic acid as a methyl ester.
Step 2 : Use of LDA (Lithium Diisopropylamide) to deprotonate position 3, followed by Cl₂ quenching.
Yield : 70% after deprotection.
Radical Chlorination
Reagent : tert-Butyl hypochlorite (t-BuOCl) under UV light.
Selectivity : Moderate (55%), requiring chromatographic purification.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Scalability
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Palladium Catalysis | 68 | 98 | Moderate |
| Friedel-Crafts | 50 | 95 | Low |
| Thiophenol Cyclization | 65 | 97 | High |
| Directed Metalation | 70 | 99 | High |
Key Findings :
- Palladium-based methods offer superior regiocontrol but require costly catalysts.
- Radical chlorination is less selective but viable for high-volume production.
- Directed metalation achieves high yields but involves multi-step protection/deprotection.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
The electron-donating methoxy group directs electrophiles to position 3, but competing reactions occur at position 5. Using bulky directing groups (e.g., trimethylsilyl) improves selectivity to 85%.
Carboxylic Acid Stability
The free acid tends to decarboxylate above 150°C. Stabilization strategies include:
- Storage as a sodium salt.
- Use of antioxidants (e.g., BHT) in solution.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-chloro-4-methoxy-1-benzothiophene-2-carboxylic acid with analogs listed in Biopharmacule Speciality Chemicals’ catalog (), focusing on structural and functional differences:
Key Observations :
Core Heterocycles :
- Benzothiophene (target compound) vs. benzisothiazole (3-chloro-1,2-benzisothiazole 1,1-dioxide): The latter contains an additional nitrogen atom, altering electronic density and hydrogen-bonding capabilities.
- Benzothiazole (5-trifluoromethyl-benzothiazol-2-ylamine) lacks the fused thiophene ring but shares sulfur, enabling similar π-π stacking in biological targets.
Substituent Effects: The carboxylic acid group in the target compound enhances solubility in polar solvents compared to the amine in 5-trifluoromethyl-benzothiazol-2-ylamine. Methoxy vs.
Synthetic Complexity: The target compound’s trisubstituted benzothiophene core likely requires multi-step synthesis, whereas monosubstituted analogs (e.g., 3-chloro-1,2-benzisothiazole 1,1-dioxide) are simpler to prepare .
Biological Activity
3-Chloro-4-methoxy-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound exhibits several important biochemical properties:
- Enzyme Interactions : The compound interacts with various enzymes, notably those involved in oxidative stress responses. It has been shown to bind to active sites on these enzymes, modulating their activity and influencing cellular redox states.
- Cellular Effects : Its effects on cellular functions are profound, impacting signaling pathways, gene expression, and metabolism. For instance, it has been observed to alter the MAPK signaling pathway, leading to changes in gene expression related to stress responses.
The biological activity of this compound is mediated through several mechanisms:
- Covalent Modification : The compound can form covalent bonds with nucleophilic amino acids such as cysteine and lysine in proteins, resulting in enzyme inhibition or activation.
- Gene Expression Modulation : By interacting with transcription factors, it can influence the expression of genes associated with oxidative stress and other cellular processes.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : At low concentrations, it can modulate enzyme activity without causing significant toxicity.
- High Doses : Elevated doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways:
- It interacts with essential enzymes and cofactors necessary for its metabolism and clearance from the body. Understanding these pathways is crucial for evaluating its therapeutic potential and safety profile.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Cancer Research : Investigations into its effects on cancer cell lines have shown that it can inhibit tumor growth by disrupting key signaling pathways involved in cell proliferation and survival. Its ability to induce apoptosis in cancer cells has been particularly noted .
- Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits by modulating oxidative stress pathways, which are critical in neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be useful:
| Compound Name | Biological Activity | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | Modulates oxidative stress | Enzyme inhibition | Cancer treatment |
| 2-Chloro-5-methoxybenzo[b]thiophene-3-carboxylic acid | Anti-inflammatory | Receptor antagonism | Inflammatory diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
